molecular formula C8H11NO2S B3022872 3-(Methylsulfonyl)benzylamine CAS No. 771573-22-9

3-(Methylsulfonyl)benzylamine

Cat. No.: B3022872
CAS No.: 771573-22-9
M. Wt: 185.25 g/mol
InChI Key: DQFOSYRXEOWKOY-UHFFFAOYSA-N
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Description

Contextualization of 3-(Methylsulfonyl)benzylamine within Organic Chemistry

This compound, with the chemical formula C8H11NO2S, is an organic compound classified within the benzene (B151609) derivatives. bldpharm.com Its structure features a benzylamine (B48309) core substituted with a methylsulfonyl group at the 3-position of the benzene ring. This unique arrangement of functional groups—a primary amine and a sulfone—positions it as a valuable building block in organic synthesis. bldpharm.comevitachem.com The presence of both an electron-donating amine group and an electron-withdrawing methylsulfonyl group on the aromatic ring influences its chemical reactivity and potential applications. evitachem.com

The amine group can act as a nucleophile, participating in reactions like nucleophilic substitution and the formation of sulfonamides. evitachem.com It can also accept a proton, demonstrating basic properties. evitachem.com The methylsulfonyl group, being a strong electron-withdrawing group, affects the electron density of the benzene ring and influences the reactivity of the amine group. This dual functionality makes this compound a versatile intermediate for the synthesis of more complex molecules. evitachem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 771573-22-9
Molecular Formula C8H11NO2S bldpharm.com
Molecular Weight 185.24 g/mol bldpharm.com
IUPAC Name [3-(methylsulfonyl)phenyl]methanamine sigmaaldrich.com

This table is interactive. Users can sort and filter the data.

Significance and Research Rationale for Investigating this compound

The significance of this compound in chemical research stems primarily from its role as a versatile precursor in the development of new chemical entities with potential therapeutic applications. evitachem.com The methylsulfonylphenyl moiety is a key structural feature in a number of biologically active compounds. evitachem.com For instance, derivatives of this compound are being explored for their potential in treating neurological disorders and cancer. evitachem.com

The rationale for its investigation is multifaceted:

Scaffold for Drug Discovery: The unique combination of a flexible benzylamine linker and a polar, hydrogen-bond accepting methylsulfonyl group makes it an attractive scaffold for designing molecules that can interact with biological targets.

Intermediate in Synthesis: It serves as a crucial intermediate in multi-step syntheses of complex organic molecules and active pharmaceutical ingredients. evitachem.com Its reactive amine handle allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for screening.

Exploration of Structure-Activity Relationships (SAR): By modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain insights into the structural requirements for a desired therapeutic effect.

Overview of the Current Academic Landscape Pertaining to this compound

The current academic landscape surrounding this compound is characterized by its application in synthetic and medicinal chemistry. Research efforts are largely focused on leveraging its structural features for the creation of novel compounds.

A notable area of investigation is its use in the synthesis of heterocyclic compounds. For example, it has been used in the synthesis of 3-substituted 1,2,4-triazines, which are explored for their potential biological activities. researchgate.net Furthermore, the methylsulfonylphenyl group, a key component of this compound, is present in compounds investigated as kinase inhibitors and for other therapeutic targets.

Recent studies have also highlighted the importance of the benzylamine scaffold in the development of various therapeutic agents. nih.govreading.ac.ukmdpi.com While not always directly involving the 3-methylsulfonyl substitution, this body of research underscores the general utility of benzylamine derivatives in medicinal chemistry, providing a broader context for the potential applications of this compound.

Table 2: Related Compounds in Research

Compound NameResearch Context
4-Formyl-3-(methylsulfonyl)benzonitrileUsed as a building block in the synthesis of more complex organic molecules and in the study of enzyme-catalyzed reactions.
3-fluoro-4-(Methylsulfonylamino)benzylamineA related benzylamine derivative with different substitutions, highlighting the chemical space being explored. chemsrc.com
N-Benzyl-N'-acylureasA class of compounds synthesized using benzylamine derivatives, with a wide range of biological activities. reading.ac.uk
3-Amino-4-substituted Monocyclic ß-LactamsSynthesized from benzylamine derivatives and are important structural motifs in medicinal chemistry. mdpi.com

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFOSYRXEOWKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855267-50-4
Record name (3-(methylsulfonyl)phenyl)methanamine
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Synthetic Methodologies for 3 Methylsulfonyl Benzylamine and Its Derivatives

Established Synthetic Routes for 3-(Methylsulfonyl)benzylamine

Established synthetic routes for this compound often involve multi-step processes starting from readily available precursors. These methods focus on the reliable introduction of the methylsulfonyl and amine functionalities onto the benzene (B151609) ring.

Alkylation of Sulfonamides utilizing Benzylamine (B48309) Derivatives with Methylsulfonyl Group Introduction

One common strategy involves the N-alkylation of sulfonamides with suitable benzylamine derivatives. This approach leverages the nucleophilicity of the sulfonamide nitrogen to form a new carbon-nitrogen bond. The methylsulfonyl group can be introduced either before or after the alkylation step. For instance, a benzylamine derivative already containing the methylsulfonyl group can be reacted with an alkylating agent. organic-chemistry.org Alternatively, a benzylamine can be first alkylated with a sulfonamide, followed by the introduction of the methylsulfonyl group onto the aromatic ring. The use of Lewis acid catalysts, such as iron(III) chloride and zinc chloride, has been shown to facilitate the alkylation of sulfonamides with haloamines. dnu.dp.ua

A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation with benzylic alcohols, serving as alkylating agents, in the presence of a manganese(I) PNP pincer precatalyst. organic-chemistry.org This "borrowing hydrogen" approach offers an efficient and atom-economical route to N-alkylated sulfonamides. organic-chemistry.org

Oxidative Functionalization Strategies for Methylsulfonyl Group Introduction

Oxidative functionalization provides a powerful tool for introducing the methylsulfonyl group. These methods often involve the oxidation of a corresponding methylthio precursor.

A mild and practical method for synthesizing various sulfonyl derivatives involves the oxidative functionalization of thiols using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). nih.gov In this process, DMSO acts as the terminal oxidant, while HBr serves as both a nucleophile and a redox mediator to facilitate the oxygen transfer. nih.gov

Photocatalysis has emerged as a mild and efficient strategy for C–S bond formation and functionalization. rsc.org Visible-light photoredox catalysis can be employed to generate radical intermediates that lead to the formation of sulfones. researchgate.net For example, the photocatalytic generation of radicals from carboxylic acids, in the presence of a suitable photosensitizer like riboflavin (B1680620) tetraacetate, can be used to functionalize sulfonylated heterocycles. rsc.org

One notable photocatalytic method involves the use of organic dyes as catalysts. beilstein-journals.org These dyes, upon light excitation, can initiate radical reactions, leading to the formation of C(sp³)-hybridized radicals that can be incorporated into sulfonyl-containing molecules. beilstein-journals.org This approach allows for the direct cleavage of C–H bonds and subsequent functionalization, offering high atom economy. beilstein-journals.org

Recent advancements have led to the development of metal-free catalysts for organic transformations. nih.govrsc.org Nitrogen-doped carbon nanosolenoids (N-CNS) have been synthesized and demonstrated as efficient metal-free photocatalysts. nih.govresearchgate.net These materials possess unique structures and exhibit broad absorption in the visible light region, making them suitable for photocatalytic applications. nih.govresearchgate.net N-CNS can be utilized for photoredox organic transformations, including the introduction of methylsulfonyl groups. nih.govresearchgate.net The use of metal-free catalysts like N-CNS offers advantages such as lower cost, reduced toxicity, and higher stability compared to their metal-based counterparts. nih.gov

Photocatalytic Methods in Methylsulfonyl Group Incorporation

Preparation of N-Boc-4-(methylsulfonyl)benzylamine

The protection of the amine group is a common strategy in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. The synthesis of N-Boc-4-(methylsulfonyl)benzylamine typically involves the reaction of 4-(methylsulfonyl)benzylamine (B1293735) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. This reaction is usually carried out in an organic solvent such as dichloromethane. The resulting N-Boc-protected compound is a versatile intermediate for further synthetic modifications. cymitquimica.comaccelachem.comcalpaclab.com

Advanced Synthetic Approaches and Innovations

The field of organic synthesis is constantly evolving, with new and innovative methods being developed to improve efficiency, selectivity, and substrate scope. Advanced synthetic approaches for preparing this compound and its derivatives often focus on catalytic C–H functionalization and the use of novel catalytic systems.

Recent research has explored the transient C–H sulfonylation of benzylamines using dual catalytic systems. One such system involves a combination of copper(II) acetate (B1210297) and an aldehyde catalyst, which dynamically forms an imine directing group. This directs the selective sulfonylation at the benzylic position with sulfinate salts, using manganese(IV) oxide as the oxidant. This method represents a mild and selective strategy for the synthesis of methylsulfonyl benzylamines.

Another innovative approach is the copper-catalyzed enantioselective aza-Friedel–Crafts addition of phenols to N-sulfonyl aldimines, which provides a route to chiral benzylamine derivatives. nih.gov This method allows for the efficient and selective synthesis of bis(aryl)methylsulfonamides. nih.gov

Furthermore, advancements in photocatalysis have enabled the development of three-component asymmetric sulfonylation reactions. nih.gov These reactions involve the direct functionalization of C(sp³)–H bonds of alkanes and ethers, a SO₂ surrogate, and an α,β-unsaturated carbonyl compound, catalyzed by a chiral nickel catalyst and an organophotocatalyst. nih.gov This strategy provides access to a wide range of α-C chiral sulfones with high regio- and enantioselectivity. nih.gov

Catalytic Molecular Transformation Processes in the Synthesis of Related Compounds

The synthesis of benzylamine derivatives is greatly facilitated by a variety of catalytic molecular transformation processes. Transition-metal catalysis, in particular, offers powerful and versatile methods for their construction. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the direct N-alkylation of amines with alcohols. researchgate.netorganic-chemistry.org This atom-economical process typically involves a metal catalyst that temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, with water being the only byproduct. researchgate.net Iron-based catalysts have been successfully employed for the direct coupling of benzyl (B1604629) alcohols with various amines to produce secondary and tertiary benzylamines. researchgate.net

Other transition metals like rhodium, iridium, and ruthenium are also pivotal in these transformations. researchgate.netfrontiersin.org For instance, rhodium-catalyzed C-H alkylation of benzylamines with alkenes has been reported, utilizing a directing group to achieve regioselectivity. researchgate.net Furthermore, direct α-cross-coupling of primary benzylamines with alkyl iodides can be achieved through radical carbonyl catalysis, providing a method to introduce bulky substituents at the α-position. chinesechemsoc.org Biocatalysis presents an alternative, environmentally benign route, using enzymes like transaminases for the amination of carbonyl compounds to produce benzylamine derivatives under mild conditions. frontiersin.org

Table 1: Overview of Catalytic Transformation Processes for Benzylamine Synthesis

Catalytic Method Catalyst Type Key Transformation Byproduct Reference
Borrowing Hydrogen Iron, Ruthenium, Iridium Alcohol + Amine → Alkylated Amine Water researchgate.net
Reductive Amination Rhodium, Iridium, Ruthenium Carbonyl + Amine + H₂ → Amine None (in theory) frontiersin.org
C-H Alkylation Rhodium Benzylamine + Alkene → Alkylated Benzylamine Varies researchgate.net
Biocatalytic Transamination Transaminase Enzymes Carbonyl + Amine Donor → Amine Keto-acid frontiersin.org
Radical Carbonyl Catalysis Organocatalyst (e.g., Pyridoxal) Benzylamine + Alkyl Iodide → α-Branched Benzylamine Varies chinesechemsoc.org

Asymmetric Synthesis and Enantiomeric Control in Benzylamine Derivative Preparation

The biological activity of many pharmaceuticals is dependent on their specific stereochemistry, making the enantioselective synthesis of chiral benzylamines a critical area of research. semanticscholar.orgevitachem.com A variety of methods have been developed to control the stereochemistry during the synthesis of benzylamine derivatives.

One successful approach involves the asymmetric hydroarylation of N-acyl enamines, catalyzed by nickel hydride (NiH) complexes with chiral ligands, to produce enantioenriched benzylamines. semanticscholar.org Another strategy is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction, where phenols are added to N-sulfonyl aldimines to yield chiral secondary benzylamines with high enantioselectivity (up to 99% ee). nih.gov This method has proven effective for both aryl and alkyl imines. nih.gov

Transition-metal-free methods have also been established. For example, the asymmetric α-arylation of benzylamine derivatives can be achieved through enantioselective lithiation using a chiral lithium amide base. bris.ac.uknih.gov This process generates a chiral organolithium intermediate that undergoes a stereospecific intramolecular rearrangement to form α,α-diarylmethylamine derivatives with excellent enantiomeric excess (>99% ee). bris.ac.uknih.gov

Biocatalytic approaches are also prominent in asymmetric synthesis. Enzymes such as amine dehydrogenases, ammonia (B1221849) lyases, and reductive aminases offer pathways to chiral amines with high stereo- and regioselectivity under mild reaction conditions, avoiding the need for toxic heavy metals. frontiersin.org

Table 2: Selected Methods for Asymmetric Synthesis of Benzylamine Derivatives

Method Catalyst/Reagent Substrates Key Feature Reference
Asymmetric Hydroarylation Chiral Nickel-Bis(imidazoline) Catalyst N-Acyl Enamines, Aryl Halides Access to enantioenriched benzylamines semanticscholar.org
Asymmetric Aza-Friedel-Crafts Chiral Copper(II)-Bis(oxazoline) Complex Phenols, N-Sulfonyl Aldimines High enantioselectivity (up to 99% ee) nih.gov
Asymmetric α-Arylation Chiral Lithium Amide Base N'-Aryl-N-benzylureas Transition-metal-free intramolecular SNAr bris.ac.uknih.gov
Biocatalysis Amine Dehydrogenases, Reductive Aminases, etc. Prochiral Ketones/Aldehydes High stereo- and regioselectivity frontiersin.org

Development of Novel Molecular Transformations under Brønsted Base Catalysis

Brønsted base catalysis has emerged as a powerful tool in organic synthesis, enabling a range of transformations under metal-free conditions. thieme-connect.comrsc.org Chiral Brønsted bases, in particular, have been developed to render these reactions enantioselective. rsc.org These catalysts function by deprotonating a pronucleophile, thereby increasing its reactivity toward an electrophile. rsc.org

In the context of amine synthesis, a notable development is the use of a Brønsted base, such as N,N-diisopropylethylamine (DIPEA), to promote the palladium(II)-catalyzed intermolecular allylic C-H amination of unactivated terminal olefins. nih.gov This method allows for the direct formation of linear allylic amines with high selectivity, providing a novel way to activate acidic pro-nucleophiles under the typically acidic conditions of oxidative Pd(II) catalysis. nih.gov

Furthermore, strong base catalysis can be used to directly transform benzylamines into benzyl alcohols in superheated aqueous methanol. thieme-connect.com While this represents a functional group interconversion rather than a direct synthesis, it highlights the potential of base catalysis to effect novel molecular transformations on benzylamine scaffolds. Research in asymmetric Brønsted base catalysis has also led to the development of chiral guanidines and other potent organic bases that can catalyze various carbon-carbon bond-forming reactions, which are foundational for building the backbones of complex molecules, including benzylamine derivatives. thieme-connect.comnih.gov

Skeletal Rearrangements Utilizing Transition Metal Catalysts in the Synthesis of Analogues

Transition metal catalysts are uniquely capable of facilitating complex skeletal rearrangements, enabling the synthesis of diverse molecular architectures from common starting materials. These reactions are invaluable for creating analogues of benzylamines, particularly those with heterocyclic or polycyclic frameworks.

For example, palladium catalysts have been used to mediate the skeletal rearrangement of spirotricyclic alkenes to generate large polycyclic benzofuran (B130515) derivatives. beilstein-journals.org Such transformations often proceed through a domino reaction sequence involving ring-opening and ring-closing steps. beilstein-journals.org Another example involves the copper(II)-catalyzed tandem reaction between a ketonic pyridine (B92270) and a benzylamine, which proceeds through oxidative dehydrogenation, intramolecular amination, and rearrangement to afford imidazo[1,2-a]pyridines in excellent yields. nih.gov These heterocyclic products can be considered structural analogues of benzylamines, where the aminomethyl group is incorporated into a rigid ring system. The mechanisms of these rearrangements are often intricate, involving intermediates like metal-carbenes or zwitterionic species that are key to the transformation. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of a target molecule like this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and byproducts. This involves systematically adjusting various parameters and monitoring their effect on the reaction outcome.

Monitoring Reaction Progress via TLC and HPLC

Effective optimization requires reliable analytical methods to monitor the reaction's progress. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for this purpose. rsc.orgresearchgate.net

TLC is a rapid, inexpensive, and convenient technique used for the qualitative analysis of a reaction mixture. researchgate.netresearchgate.net It allows chemists to quickly determine the number of components in the mixture, track the consumption of starting materials, and observe the formation of the product. researchgate.net For the synthesis of a related compound, 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine, monitoring the reaction progress with TLC or HPLC is a standard procedure.

HPLC provides more detailed, quantitative information. rsc.orgresearchgate.net It is used to determine the exact conversion of starting materials and the yield of the product with high accuracy. When coupled with a mass spectrometer (HPLC-MS), it can also be used to reliably identify the structures of the product and any byproducts formed during the reaction. researchgate.net This detailed information is crucial for fine-tuning reaction conditions to suppress side reactions and improve the selectivity towards the desired product. rsc.orgresearchgate.net

Adjusting Catalyst Loading and Other Parameters

Several parameters can be adjusted to optimize a chemical synthesis. Catalyst selection and loading are critical. In a study on the reductive amination of ketones, various gold catalysts supported on different metal oxides were screened, revealing that both the metal and the support significantly impact catalytic activity and selectivity. d-nb.info The amount of catalyst used, or catalyst loading, is also a key variable. For instance, in one asymmetric reaction, dropping the catalyst loading from 10 mol% to 5 mol% resulted in lower yields, while increasing it to 20 mol% slightly improved the outcome. nih.gov Finding the optimal loading is a trade-off between reaction efficiency and cost, as many catalysts are expensive. organic-chemistry.orgnih.gov

Other crucial parameters include the choice of solvent, base, temperature, and the molar ratio of reactants. In the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, various solvents and bases were screened, with acetonitrile (B52724) and pyridine being identified as the optimal combination. beilstein-journals.org Similarly, adjusting the ratio of substrates can significantly impact the yield. In a three-component reaction, increasing the excess of two of the reactants led to a substantial improvement in product yield from 91% to 97%. nih.gov

Table 3: Key Parameters for Reaction Optimization

Parameter Rationale for Adjustment Example Effect Reference
Catalyst Type Different catalysts/supports have varying activity and selectivity. Au/TiO₂ and Au/CeO₂/TiO₂ showed the best yields in a reductive amination. d-nb.info
Catalyst Loading Affects reaction rate and cost-effectiveness. Increasing catalyst loading from 5% to 20% improved yield. nih.gov
Solvent Influences solubility, stability of intermediates, and reaction rate. Switching from H₂O to DCE improved yield from 20% to 89% in an oxidation reaction. beilstein-journals.org
Base/Acid Co-catalyst Can be crucial for activating substrates or neutralizing byproducts. Pyridine was found to be the optimal base for an oxidation reaction. beilstein-journals.org
Temperature Affects reaction rate and selectivity; higher temperatures can lead to byproducts. Higher temperatures can reduce reaction time but may decrease selectivity. rsc.org
Substrate Ratio Can drive the reaction to completion according to Le Châtelier's principle. Increasing the excess of urea (B33335) and acetoacetate (B1235776) improved yield to 97%. nih.gov

Synthesis of this compound Derivatives for Specific Research Objectives

The core structure of this compound serves as a valuable scaffold for creating a wide range of derivatives tailored for specific scientific investigations. The presence of the reactive amine group and the influential methylsulfonyl group allows for systematic modifications to study structure-activity relationships and explore novel chemical transformations. evitachem.com

The synthesis of derivatives from (methylsulfonyl)benzylamine is a key strategy in drug discovery and medicinal chemistry. By modifying the core structure, researchers can develop compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. evitachem.com

One major area of investigation is the development of anticancer agents. For example, new series of fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] Current time information in Bangalore, IN.scilit.comdiazepines featuring a terminal methylsulfonyl benzene moiety have been designed and synthesized to act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These compounds have shown significant anticancer activity against various cancer cell lines. nih.gov Similarly, derivatives of the related 4-(methylsulfonyl)benzylamine have been investigated as enzyme inhibitors and potential modulators of the vanilloid receptor 1 (VR1), which is involved in pain perception.

Another significant application is in the search for novel anti-tuberculosis agents. Although not specifically using the this compound isomer, research on other benzylamine derivatives has demonstrated a viable pathway for creating compounds with antimycobacterial properties. openmedicinalchemistryjournal.com The general synthetic approach involves creating various substituted benzylamines and evaluating their efficacy against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com

The following table summarizes examples of derivative classes synthesized for biological studies:

Derivative ClassTarget/ApplicationResearch FindingsCitations
Fused Pyrrolo-pyrimidinesAnticancer (EGFR/CDK2 Inhibition)Some derivatives showed high potency against HCT-116 cancer cells, with IC50 values as low as 0.009 µM. nih.gov nih.gov
General Benzylamine DerivativesAnti-tuberculosisSynthesis and evaluation of various benzylamines for antimycobacterial properties. openmedicinalchemistryjournal.com openmedicinalchemistryjournal.com
N-Boc-4-(methylsulfonyl)benzylamine AnalogsPain Perception (VR1 Receptor Modulation)Structural modifications can lead to potent agonistic or antagonistic interactions with the VR1 receptor.
General DerivativesNeurological Disorders, CancerThe parent compound serves as a precursor for various drug candidates in these therapeutic areas. evitachem.com evitachem.com

The functional groups of this compound—the nucleophilic amine and the electron-withdrawing methylsulfonyl group—make it an interesting subject for studies in chemical reactivity. evitachem.com Derivatives are often synthesized to probe reaction mechanisms or to be used as building blocks in more complex organic syntheses. evitachem.com

The primary amine group readily participates in nucleophilic substitution and acylation reactions. evitachem.com For instance, it can react with alkyl halides to form secondary or tertiary amines or with acyl chlorides to produce amides. These reactions are fundamental in creating libraries of compounds for further study.

To facilitate multi-step syntheses, the amine group is often protected. A common strategy is the introduction of a tert-butoxycarbonyl (Boc) group, forming an N-Boc derivative. This protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for selective transformations at other parts of the molecule. The protected intermediate can then be used in reactions like Suzuki cross-coupling to form biaryl derivatives.

Key reactions used to create derivatives for reactivity studies include:

Nucleophilic Substitution: The amine group acts as a nucleophile, reacting with various electrophiles to form new carbon-nitrogen bonds. evitachem.com

Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives.

Alkylation: Reaction with alkyl halides produces N-alkylated benzylamines.

Sulfonamide Formation: Reaction with sulfonyl chlorides results in sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry. evitachem.com

N-acylureas are an important class of compounds with a wide range of biological activities, including anticonvulsant and anticancer effects. reading.ac.uk Benzylamine derivatives, including potentially this compound, can serve as key starting materials for their synthesis.

One novel method involves the reaction of a dibenzoylhydrazine carboxamide intermediate with various benzylamines. In this procedure, the benzylamine derivative is refluxed with N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide in acetonitrile with triethylamine as a base. This method has been used with benzylamines containing both electron-donating and electron-withdrawing substituents, yielding N-acylureas in moderate yields (40-55%). reading.ac.uk

Other established and modern synthetic routes to N-acylureas where benzylamine derivatives can act as the amine component include:

Reaction with Isocyanates: The traditional method involves the reaction of amines with N-acylisocyanates. reading.ac.uk

Palladium-Catalyzed Carbonylation: A more recent approach uses microwave-assisted palladium-catalyzed carbonylation of aryl or heteroaryl halides in the presence of urea nucleophiles. researchgate.net Alternatively, amines can be used to trap isocyanate intermediates generated during the reaction.

Curtius Rearrangement: N-acylbenzotriazoles can be converted to an isocyanate intermediate via a Curtius rearrangement. This intermediate is then captured by an amine, such as a benzylamine derivative, to form the final urea product. thieme.de

The table below compares different synthetic methods for N-acylureas.

Synthetic MethodKey ReagentsConditionsAdvantagesCitations
From Dibenzoylhydrazine CarboxamideBenzylamine derivative, N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide, triethylamineReflux in acetonitrileFacile, novel route from a triazine-derived intermediate. reading.ac.uk
From N-AcylbenzotriazolesN-acylbenzotriazole, TMSN3, Et3N, amineHeatingGood leaving group nature of benzotriazole; often avoids column chromatography. thieme.de thieme.de
Palladium-Catalyzed CarbonylationAryl halide, urea, palladium catalyst, CO source (gas or Mo(CO)6)Microwave irradiation (100 °C)Wide scope of substrates, good to excellent yields. researchgate.net researchgate.net
From Acyl CarbamatesAcyl carbamate (B1207046), amineCritically dry conditionsUtilizes useful acyl carbamate intermediates. reading.ac.uk reading.ac.uk

Pyrrole-containing compounds are prevalent in pharmaceuticals and natural products. ntu.edu.sg The incorporation of a methylsulfonyl phenyl group into a pyrrole (B145914) ring can impart desirable biological properties, such as selective cyclooxygenase-2 (COX-2) inhibition or antituberculosis activity. mdpi.com

A simple and effective method for creating these structures is a three-component synthesis. This reaction involves an α-hydroxyketone, an oxoacetonitrile, and an aniline (B41778) or amine. mdpi.comresearchgate.net Specifically, to synthesize 5-(4-methylsulfonyl)phenyl-substituted pyrroles, the reaction can be performed using 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and an amine like 2-phenylethylamine or benzylamine. mdpi.com This approach is powerful because it allows for the rapid assembly of complex pyrrole frameworks and can be used to generate diverse libraries of drug candidates. mdpi.comresearchgate.net

For instance, the reaction between 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and 2-phenylethylamine resulted in the corresponding pyrrole in a 76% yield. mdpi.com This methodology has been adapted to synthesize precursors for antituberculosis lead candidates such as BM212. mdpi.comresearchgate.net

Another strategy involves the modification of pre-existing pyrrole structures. Fused pyrrole systems, such as pyrrolo[3,2-d]pyrimidines, have been synthesized for evaluation as anticancer agents. nih.gov The synthesis of these more complex heterocyclic systems often starts from a substituted pyrrole and involves subsequent annulation reactions to build the fused rings. nih.gov

The following table details the components for the three-component synthesis of pyrroles.

Component 1 (α-Hydroxyketone)Component 2 (Oxoacetonitrile)Component 3 (Amine)Resulting ProductCitations
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxobutanenitrile2-phenylethylamine5-(4-methylsulfonyl)phenyl-substituted pyrrole mdpi.com
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one3-oxo-3-phenylpropanenitrileBenzylamine5-(4-methylsulfonyl)phenyl-substituted pyrrole mdpi.com
Phenacyl alcohols (e.g., 11-13)3-oxobutanenitrileAnilinesPrecursors for antituberculosis candidates (BM212, BM521, BM533) mdpi.comresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 Methylsulfonyl Benzylamine

Analysis of Functional Group Reactivity in 3-(Methylsulfonyl)benzylamine

The presence of both an electron-donating amine group and an electron-withdrawing methylsulfonyl group on the benzene (B151609) ring gives this compound a unique reactivity profile. The amine group is a site of nucleophilicity, enabling reactions with various electrophiles. evitachem.com Conversely, the methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for this specific compound.

The benzylic carbon in this compound is susceptible to nucleophilic substitution reactions. The stability of a potential benzylic carbocation intermediate is a key factor in these reactions, potentially favoring an SN1-type mechanism. doubtnut.com In such a mechanism, the leaving group (in this case, the amine would need to be converted to a better leaving group) departs, forming a resonance-stabilized benzylic carbocation. A nucleophile can then attack this carbocation. However, direct displacement of the amine group is challenging as it is a poor leaving group. More commonly, the amine group itself acts as the nucleophile. evitachem.comsmolecule.com

For a substitution to occur at the benzylic position, the amine would typically first be transformed. For instance, diazotization could convert the primary amine into a diazonium salt, an excellent leaving group, which could then be displaced by a nucleophile.

The primary amine group of this compound can readily undergo alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com This initial alkylation leads to the formation of a secondary amine.

A common challenge in the alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, specific strategies may be employed, such as using a large excess of the primary amine or employing protecting groups. researchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction, is another common method to achieve controlled alkylation. masterorganicchemistry.com

Table 1: Alkylation of Benzylamines

Reactant 1 Reactant 2 Product Type Reaction Conditions Reference
Benzylamine (B48309) Alkyl Halide Secondary or Tertiary Amine SN2 reaction masterorganicchemistry.com
Benzylamine Hydrochloride Butylbromide Monoalkylated Secondary Amine Controlled deprotonation researchgate.net

This compound reacts with acyl chlorides to form N-substituted amides. youtube.com This is a type of nucleophilic acyl substitution reaction. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the stable amide product. chemguide.co.uk

This reaction is generally efficient and is a common method for synthesizing amides. youtube.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. chemguide.co.uk

Table 2: General Acylation of Amines with Acyl Chlorides

Amine Acyl Chloride Product Key Features Reference
Primary or Secondary Amine Ethanoyl Chloride N-substituted amide Addition-elimination mechanism chemguide.co.uk

Alkylation Reactions of this compound with Alkyl Halides

Cross-Coupling Reactions Involving this compound

While the primary amine of this compound can participate in certain coupling reactions, it is more common for a derivative, such as a halogenated version of the parent molecule, to be used in cross-coupling reactions.

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.org To utilize this compound in a Suzuki coupling for biaryl formation, it would first need to be converted into an aryl halide or triflate derivative. For example, if a bromine atom were introduced onto the benzene ring of this compound, the resulting compound could then be coupled with an aryl boronic acid. wikipedia.org

An illustrative example from the literature involves the coupling of 1-bromo-3-(methylsulfonyl)benzene (B20138) with 3-pyridylborane to synthesize an intermediate for a potential central nervous system agent. wikipedia.org This highlights the utility of the methylsulfonylbenzene scaffold in Suzuki couplings. The reaction is valued for its mild conditions and tolerance of various functional groups, although the free amine may require protection. consensus.app

Mechanisms of Metabolic Transformation and Reactivity in Biological Systems

In biological systems, benzylamines can undergo various metabolic transformations. Studies on benzylamine metabolism have shown that it can be converted to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid. researchgate.net The initial oxidation of the benzylamine moiety can be mediated by cytochrome P450 enzymes. researchgate.net

For compounds containing a benzylamine group, such as analogs of the drug DPC 423, metabolic pathways can be complex. It has been shown that the benzylamine moiety can be oxidized to a hydroxylamine (B1172632), which can then be converted to a nitroso intermediate. researchgate.net This can lead to the formation of reactive intermediates that can form adducts with endogenous molecules like glutathione (B108866). researchgate.net

Furthermore, the enzyme γ-glutamyltranspeptidase (GGT) has been shown to mediate the transfer of glutamic acid from glutathione to the benzylamine moiety of certain compounds. researchgate.net This indicates a potential for direct enzymatic conjugation at the amine group. The methylsulfonyl group is generally stable metabolically but its strong electron-withdrawing nature can influence the electronic properties of the molecule and its interactions with metabolic enzymes and biological targets. nih.govnih.gov

Oxidative Pathways of Benzylamine Derivatives

The oxidative metabolism of benzylamine derivatives is a key aspect of their chemical reactivity, primarily catalyzed by a range of enzymes. Monoamine oxidases (MAO-A and MAO-B), cytochrome P450 (P450), and copper-containing amine oxidases are the main enzyme families involved in these transformations. acs.orgnih.govresearchgate.netwikipedia.orgwashington.edu

Cytochrome P450 enzymes also contribute to the oxidation of benzylamines. researchgate.netnih.gov The P450 system can catalyze an electron transfer reaction from N-benzyl-N-substituted benzylamines, leading to the formation of benzaldehydes and benzylamines. researchgate.net Furthermore, studies have shown that benzylamine can be converted by rat P450 2A1 and 2E1 to benzamide, which is then rapidly metabolized. nih.govacs.org

Copper amine oxidases, found in various tissues, also catalyze the oxidative deamination of benzylamine to benzaldehyde (B42025). nih.govtandfonline.com These enzymes, irrespective of their stereochemical course for other substrates, react with benzylamine by abstracting the pro-S hydrogen. nih.gov

The resulting aldehyde is often a precursor to further oxidation products. nih.govacs.orgacs.org A common subsequent step is the oxidation of the aldehyde to the corresponding carboxylic acid, 3-(methylsulfonyl)benzoic acid. acs.orgnih.gov

Several mechanisms have been proposed for the enzyme-catalyzed oxidation of benzylamines, including a polar nucleophilic mechanism, a hydride transfer mechanism, and a single-electron transfer (SET) mechanism. acs.orgacs.orgresearchgate.net The polar nucleophilic mechanism involves the amine acting as a nucleophile, adding to the flavin cofactor of the enzyme. acs.orgresearchgate.net The hydride transfer mechanism suggests a direct transfer of a hydride ion from the benzylamine to the flavin. researchgate.net The SET mechanism posits that the benzylamine first transfers a single electron to the flavin, forming a radical cation intermediate. researchgate.net Experimental and computational studies continue to investigate the predominance of these pathways under different conditions. acs.orgresearchgate.netacs.org

Formation of Sulfamate (B1201201) Conjugates

A notable metabolic pathway for some benzylamine-containing compounds is the formation of sulfamate conjugates. nih.govacs.orgresearchgate.net This reaction involves the direct conjugation of a sulfate (B86663) group to the nitrogen atom of the benzylamine moiety. nih.govacs.org This pathway represents a Phase II metabolic transformation, where a polar group is added to the molecule to increase its water solubility and facilitate excretion.

In a study of DPC 423, a complex molecule that contains a 3-(aminomethyl)phenyl (i.e., benzylamine) core, a sulfamate conjugate (metabolite M12) was identified. nih.govacs.org The formation of this conjugate occurs through the direct coupling of sulfate to the primary amine's nitrogen. nih.govacs.org This biotransformation is significant as it represents a less common conjugation pathway for primary amines compared to more typical reactions like acetylation or glucuronidation.

The synthesis of sulfamates can be achieved chemically through various methods, such as the reaction of amines with sulfamoyl fluorides, fluorosulfates, or sulfonyl fluorides under mild conditions. organic-chemistry.org For example, hexafluoroisopropyl sulfamate is a bench-stable reagent that reacts with a wide range of amines to provide sulfamates, with hexafluoroisopropanol being the sole byproduct. organic-chemistry.org

Oxime and Aldehyde Intermediates in Carboxylic Acid Formation

The oxidation of the benzylamine group to a carboxylic acid can proceed through multiple intermediate species, including both aldehydes and oximes. nih.govacs.orgcapes.gov.br The pathway involving an aldehyde intermediate is considered a classical route, where monoamine oxidases or other amine oxidases catalyze the initial conversion of the amine to an aldehyde. acs.orgnih.gov This aldehyde is then further oxidized to the carboxylic acid, a reaction that can be catalyzed by enzymes like aldehyde dehydrogenase. nih.gov

A more unusual and mechanistically significant pathway involves the formation of an oxime intermediate. nih.govacs.org A proposed mechanism for this transformation begins with the sequential oxidation of the benzylamine to a hydroxylamine and then to a nitroso intermediate. nih.govacs.org The nitroso intermediate is believed to subsequently rearrange to form the oxime. nih.govacs.org This represents a novel bioactivation pathway for primary amines.

Crucially, in vitro studies have demonstrated that both the oxime and the aldehyde can serve as precursors to the final carboxylic acid metabolite. nih.govacs.org The discovery that a carboxylic acid can be formed via an oxime intermediate produced from an amine was a novel finding in the study of benzylamine metabolism. nih.govacs.orgcapes.gov.br Oximes can also be synthesized from benzylamines through chemoenzymatic processes, where a lipase-catalyzed reaction forms a peracid intermediate that then acts as the chemical oxidizing agent. rsc.org

The following table summarizes the key intermediates in the formation of carboxylic acid from a benzylamine moiety.

IntermediateFormation PathwaySubsequent ReactionReference
Aldehyde Oxidative deamination of the primary amine by enzymes like MAO.Oxidation to carboxylic acid. nih.gov, acs.org
Oxime Sequential oxidation of the amine to hydroxylamine, then to a nitroso intermediate, followed by rearrangement.Conversion to carboxylic acid. nih.gov, acs.org

Glutathione Adduct Formation and Reactive Intermediates

The bioactivation of benzylamine and its derivatives can lead to the formation of reactive electrophilic intermediates, which are subsequently trapped by endogenous nucleophiles like glutathione (GSH). nih.govacs.orgacs.orgnih.gov The presence of various glutathione adducts in metabolic studies indicates that benzylamine can be metabolized into a number of reactive species through several different pathways. nih.govacs.orgacs.orgnih.gov These conjugation reactions are a critical detoxification mechanism, converting reactive electrophiles into more water-soluble and excretable forms. encyclopedia.pubmdpi.com

Several types of reactive intermediates have been postulated based on the structures of the identified GSH adducts:

Epoxides: Benzylamine can be converted by P450 enzymes to benzamide, which is then metabolized to an epoxide. nih.govacs.org This electrophilic arene oxide can react with glutathione to form GSH-derived adducts. nih.govacs.orgacs.org

Nitrile Oxides: The identification of a GSH adduct of an oxime (metabolite M11 from DPC 423) led to the postulation of a nitrile oxide as a reactive intermediate. nih.govacs.org This suggests that the oxime metabolite itself can undergo further bioactivation.

Carbamic Acid/Formamide (B127407) Metabolites: A previously undocumented pathway involves the formation of a reactive intermediate, generically described as Ar-CH₂-NH(CO)-X. nih.govacs.orgacs.orgnih.gov This intermediate, possibly arising from formamide or carbamic acid metabolites, can react with nucleophiles like glutathione to form S-[benzylcarbamoyl] glutathione and related conjugates. nih.govacs.orgacs.orgnih.gov

Benzylic Displacement: The formation of an S-benzyl-L-glutathione conjugate indicates a net displacement of the amine group from benzylamine, with subsequent addition of glutathione at the benzylic carbon. nih.govacs.orgnih.gov The precursor to this adduct is the benzaldehyde formed from oxidative deamination. nih.govacs.orgnih.gov

The following table lists some of the glutathione adducts identified from benzylamine metabolism.

Glutathione AdductPostulated Reactive IntermediateReference
S-[benzylcarbamoyl] glutathioneAr-CH₂-NH(CO)-X (from formamide/carbamic acid) nih.gov, acs.org, nih.gov
S-benzyl-L-glutathioneBenzaldehyde (via oxidative deamination) nih.gov, acs.org, nih.gov
Epoxide-derived GSH adductsEpoxide (from P450-mediated oxidation of benzamide) nih.gov, acs.org, acs.org
Oxime-derived GSH adduct (M11)Nitrile oxide nih.gov, acs.org

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods are powerful tools for elucidating the complex reaction mechanisms of benzylamine derivatives, particularly in enzymatic contexts where experimental characterization of transient species is challenging. nih.govnih.gov These studies provide detailed information about transition states, activation energies, and the influence of the surrounding environment on the reaction pathway. acs.orgnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) is a state-of-the-art computational approach used to study reactions in large systems like enzymes. nih.govnih.gov In this method, the reacting species (e.g., the benzylamine substrate and the enzyme's flavin cofactor) are treated with high-accuracy quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. nih.govnih.gov

QM/MM simulations have been extensively applied to the oxidation of benzylamine by monoamine oxidase (MAO). acs.orgacs.orgnih.govresearchgate.net These studies have been crucial in evaluating the viability of different proposed reaction mechanisms:

Polar Nucleophilic Mechanism: QM/MM calculations have provided support for a concerted, asynchronous polar nucleophilic mechanism. acs.orgacs.org In this pathway, the lone pair of the unprotonated amine's nitrogen interacts with the C4a atom of the flavin cofactor, and a proton is transferred to the N5 atom of the flavin. acs.org Analysis of the electronic structure during the reaction in these models ruled out a radical mechanism. acs.org

Hydride Transfer: Other QM/MM studies, particularly those using the empirical valence bond (EVB) method, have investigated a hydride transfer mechanism from the substrate's methylene (B1212753) group to the flavin. nih.gov The results of these simulations can be used to calculate kinetic isotope effects, which are in close agreement with experimental values, lending support to this pathway. nih.gov

Influence of Environment: QM/MM studies have highlighted the critical role of the enzyme's active site environment. acs.org Steric and electrostatic effects from the protein were found to steer the reaction toward a polar nucleophilic mechanism. acs.org These computational analyses can also explain differences in reactivity and selectivity between MAO-A and MAO-B isoforms. acs.org

The general consensus from many QM/MM studies is that the reaction is an intermediate case, sharing features of both polar nucleophilic and hydride transfer mechanisms, with the exact nature being finely tuned by the specific substrate and the enzyme environment. acs.org

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. It is often employed within a QM/MM framework for enzymatic reactions or used for smaller model systems to understand fundamental reactivity. acs.orgresearchgate.net

DFT calculations have been instrumental in analyzing the reaction pathways of benzylamine oxidation:

Activation Energies: By modeling the reactions between flavin and para-substituted benzylamine analogues, DFT calculations have been used to determine activation energies. researchgate.net These studies showed that electron-withdrawing groups at the para position of benzylamine increase the reaction rate by lowering the activation energy, which is consistent with experimental quantitative structure-activity relationship (QSAR) findings. acs.orgresearchgate.net

Mechanism Elucidation: DFT has been used to compare different mechanistic proposals. For example, in the oxidation of benzylamine by MAO, DFT calculations performed as part of QM/MM studies support a polar nucleophilic mechanism over a radical-based one. acs.org

Structure-Activity Relationships: DFT calculations help to rationalize experimental observations. For example, a positive correlation between the reaction rate and the electronic parameter (σ) of substituents on the benzylamine ring suggests the development of negative charge at the benzyl (B1604629) carbon in the transition state, which supports a proton abstraction mechanism. acs.orgacs.org

The following table summarizes findings from computational studies on benzylamine oxidation by MAO.

Computational MethodKey FindingImplication for MechanismReference
QM/MM Supports a concerted, asynchronous polar nucleophilic mechanism for benzylamine oxidation by MAO-B.Rules out a purely radical mechanism in this model. acs.org
QM/MM (EVB) Calculated H/D kinetic isotope effect (6.45 ± 1.37) matches experimental values.Supports hydride anion abstraction as the rate-limiting step. nih.gov
QM/MM The enzyme environment turns the mechanism closer to a polar nucleophilic pathway.Highlights the critical role of protein electrostatics and sterics. acs.org
DFT (B3LYP/6-31G)*Electron-withdrawing substituents on benzylamine lower the activation energy.Correlates with experimental QSAR data and supports a polar transition state. researchgate.net

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding and predicting the chemical reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them provide critical insights into the reactivity and kinetic stability of a molecule. mdpi.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, with higher HOMO energies indicating a greater propensity for electron donation. Conversely, the LUMO energy relates to the molecule's ability to accept electrons, with lower LUMO energies suggesting a greater capacity for electron acceptance. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For benzylamine derivatives, DFT (Density Functional Theory) calculations are employed to determine these orbital energies. For instance, a study on N-(3,5-Bis(trifluoromethyl)benzyl)stearamide, a complex benzylamine derivative, calculated the HOMO and LUMO energies using the B3LYP method with a 6-311+G(d,p) basis set. The analysis revealed a high HOMO-LUMO energy gap, suggesting low chemical reactivity for this particular molecule. mdpi.com The low HOMO energy indicated difficulty in electron donation, which was attributed to the high electronegativity of the molecule. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com Chemical hardness, directly related to the HOMO-LUMO gap, provides a measure of the molecule's resistance to changes in its electron distribution. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Benzylamine Derivative Calculated for N-(3,5-Bis(trifluoromethyl)benzyl)stearamide using DFT (B3LYP/6-311+G(d,p)).

ParameterValueInterpretation
HOMO Energy -7.38 eVIndicates the molecule's capacity for electron donation. A lower value suggests a weaker tendency to donate electrons. mdpi.com
LUMO Energy -1.84 eVRepresents the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.54 eVA large gap signifies high stability and low chemical reactivity. mdpi.com
Electronegativity (χ) 4.61 eVA measure of the molecule's ability to attract electrons. mdpi.com
Chemical Hardness (η) 2.77 eVReflects the resistance to change in electron configuration; a higher value indicates greater stability. mdpi.com

This data is based on a study of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide and serves as an illustrative example of FMO analysis for a benzylamine derivative. mdpi.com

Computational Assessment of Diastereoselectivity in Related Biocatalytic Reactions

Computational methods are increasingly vital for predicting and understanding the stereoselectivity of biocatalytic reactions, including those that could involve substrates like this compound. These tools allow for the rational design of enzymes with enhanced or inverted diastereoselectivity, reducing the need for extensive experimental screening. frontiersin.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) are employed to model the interactions between a substrate and the enzyme's active site. frontiersin.orgnih.gov

The prediction of diastereoselectivity is crucial in the synthesis of chiral molecules, such as active pharmaceutical ingredients. For example, in the biocatalytic reduction of ketones or the amination of prochiral ketones, enzymes like ketoreductases (KREDs) and transaminases (TAs) are used. The stereochemical outcome of these reactions depends on how the substrate binds within the enzyme's active site. semanticscholar.orgacs.org Computational models can predict the preferred binding orientation of a substrate, which in turn determines the facial selectivity of the hydride or amino group transfer, thus predicting the diastereomeric outcome. nih.gov

A recent study on enhancing the diastereoselectivity of a ketoreductase (BsSDR10) for the reduction of (±)-tetrabenazine to dihydrotetrabenazine (B1670615) illustrates the power of these computational approaches, particularly when combined with machine learning. semanticscholar.org Researchers used machine learning models to predict variants with high diastereoselectivity. These predictions were then validated experimentally. semanticscholar.org For instance, the model predicted that certain mutations would favor the formation of the (S,S,S)-dihydrotetrabenazine isomer. While there were discrepancies, the models successfully identified variants with significantly improved diastereoselectivity. semanticscholar.orgnih.gov

The process involves creating a model of the enzyme's active site, often based on homology modeling if a crystal structure is unavailable. semanticscholar.org The substrate is then docked into the active site, and the stability of the resulting enzyme-substrate complexes leading to different diastereomers is evaluated. The relative energies of the transition states for the formation of each diastereomer are calculated to predict the diastereomeric ratio (d.r.). nih.gov

Table 2: Comparison of Predicted and Experimental Diastereoselectivity for Engineered Ketoreductase Variants in the Reduction of (±)-Tetrabenazine

Enzyme VariantTarget IsomerPredicted Diastereoselectivity (%)Experimental Diastereoselectivity (%)
YFYYVNA (R,R,R)>9592.5 nih.gov
FGYYVGV (S,S,S)>9591.3 nih.gov
S147Y/Y144W (S,R,R)Not Specified84.7 nih.gov
S147Y/M184V (R,R,R)Not Specified46.8 researchgate.net

This table showcases examples from the directed evolution of a ketoreductase, highlighting the use of computational prediction to guide the engineering of enzymes for desired diastereoselectivity. nih.govresearchgate.net

The integration of computational modeling with experimental techniques like directed evolution accelerates the development of highly selective biocatalysts for the synthesis of complex chiral molecules. semanticscholar.orgmdpi.com

Advanced Analytical Methodologies for 3 Methylsulfonyl Benzylamine

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary chromatographic methods employed for the analysis of 3-(Methylsulfonyl)benzylamine. HPLC is favored for its high resolution and quantification capabilities, while TLC serves as a rapid, qualitative tool for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a reliable HPLC method is crucial for the quantitative analysis of this compound and its related impurities in various matrices, including bulk drugs and pharmaceutical formulations. bjbms.org A typical HPLC system for this purpose consists of a pump, an injector, a column, a detector, and a data acquisition system.

The choice of mobile phase is critical for achieving optimal separation in reversed-phase HPLC. The mobile phase for analyzing benzylamine (B48309) derivatives often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. rjptonline.orgzsmu.edu.ua The pH of the aqueous buffer is a key parameter, as it influences the ionization state of the analyte and, consequently, its retention time. sigmaaldrich.com For instance, a buffer with a pH at least two units away from the analyte's pKa is recommended to ensure the analyte is in a single ionic form, preventing peak splitting. sigmaaldrich.com

Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to separate compounds with a wide range of polarities. hplc.eunih.gov A common gradient might start with a higher proportion of the aqueous buffer to retain and separate polar impurities, followed by an increase in the organic modifier concentration to elute the less polar main compound and any non-polar impurities. hplc.eugoogle.com For example, a gradient could run from 5% to 90% acetonitrile over several minutes to ensure the separation of all components. google.com

Table 1: Example HPLC Mobile Phase and Gradient Conditions

Parameter Condition Reference
Mobile Phase A 0.05% Trifluoroacetic acid in water google.com
Mobile Phase B Acetonitrile google.com
Gradient 5% B to 90% B over 7 minutes google.com
Flow Rate 1.0 mL/min google.comnih.gov

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | zsmu.edu.uaresearchgate.net |

The most common detector for analyzing this compound is a UV-Vis or Diode Array Detector (DAD). bjbms.orggoogle.com The selection of the detection wavelength is based on the UV spectrum of the analyte, with the wavelength of maximum absorbance (λmax) typically chosen to maximize sensitivity. sielc.com Benzylamine and its derivatives generally exhibit UV absorbance maxima around 206 nm and 256 nm. sielc.com A DAD offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. researchgate.net Wavelengths such as 210 nm, 228 nm, and 250 nm have been utilized in methods for related compounds. google.comnih.govfarmaciajournal.com

For analytes with poor chromophores or those present at trace levels, derivatization can be employed to enhance their detectability. scientificlabs.iesigmaaldrich.com Benzylamine itself can act as a derivatizing agent for other compounds to improve their fluorescence properties. scientificlabs.iesigmaaldrich.com Conversely, while not always necessary for this compound due to its inherent UV absorbance, derivatization could be a strategy if extremely low detection limits are required. For instance, derivatization of similar amine-containing compounds has been shown to increase sensitivity by several orders of magnitude. umich.edu A patent describes the derivatization of alkyl acyl chlorides with benzylamine to facilitate their detection by HPLC-DAD. google.com

A developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. rjptonline.orgoup.comwu.ac.th

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. rjptonline.orgfarmaciajournal.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 0.999 is typically desired. rjptonline.orgzsmu.edu.ua

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of the analyte is spiked into a sample matrix. rjptonline.orgmetfop.edu.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rjptonline.orgmetfop.edu.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related impurities of similar compounds, LOQs can be in the range of 0.05 to 0.50 µg/mL. nih.govoup.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. rjptonline.org

Table 2: Typical HPLC Method Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte

| Robustness | System suitability parameters remain within limits |

Derivatization Strategies for Enhanced Detection

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. tennessee.edunoveltyjournals.comlibretexts.org In the synthesis of compounds involving this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). nih.gov The plate is then placed in a developing chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their affinity for the stationary and mobile phases. libretexts.org The separated spots are then visualized, often under UV light. libretexts.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Benzylamine
Methanol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of this compound, providing insights from atomic-level connectivity to electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the methyl, benzyl (B1604629), and aromatic protons are observed. The protons of the methyl group in the methylsulfonyl moiety (-SO₂CH₃) are expected to appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the sulfonyl group. For a related compound, 4-(methylsulfonyl)benzylamine (B1293735) hydrochloride, this signal appears at approximately 3.14 ppm. beilstein-journals.org The benzylic protons (-CH₂NH₂) would also produce a singlet, with a chemical shift influenced by the adjacent amino group. The aromatic protons on the benzene (B151609) ring will present as a more complex set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). Their specific shifts and coupling patterns are dictated by the meta-substitution pattern. For a similarly substituted aromatic ring, multiplets can be observed around δ 7.3 to 7.8 ppm. semanticscholar.org The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon of the methylsulfonyl group is anticipated in the range of δ 40-45 ppm. The benzylic carbon signal would appear further downfield. The aromatic carbons would produce several signals in the δ 120-150 ppm region. The carbon atom directly bonded to the sulfonyl group would be significantly shifted downfield. For a related benzylamine derivative, aromatic carbon signals were observed between δ 121 and 147 ppm. semanticscholar.org

Interactive Data Table: Representative NMR Data for this compound (Note: The following data are representative and compiled from analogous structures. Actual values may vary based on experimental conditions.)

Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
-SO₂C H₃~3.14 (s, 3H)~44
-C H₂NH₂~4.1-4.3 (s, 2H)~42-45
Aromatic C-H~7.4-7.9 (m, 4H)~125-135
Aromatic C-SO₂-~140-142
Aromatic C-CH₂-~138-140
-CH₂NHBroad singlet-

s = singlet, m = multiplet

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. Using techniques like electrospray ionization (ESI), the compound is first ionized, typically by protonation to form the [M+H]⁺ ion.

The high-resolution mass spectrum (HRMS) allows for the precise determination of the molecular formula. The fragmentation of protonated benzylamines under tandem mass spectrometry (MS/MS) conditions has been studied, revealing characteristic pathways. A common and significant fragmentation for protonated benzylamines is the loss of ammonia (B1221849) (NH₃) at low collision energies. nih.gov This occurs via alpha-cleavage, a dominant pathway for aliphatic amines. libretexts.org Subsequent fragmentation at higher energies can involve complex rearrangements and losses of other small molecules. nih.govresearchgate.net The presence of the methylsulfonyl group would also lead to characteristic fragments, such as those resulting from the cleavage of the C-S or S-O bonds. The analysis of these fragment ions helps to piece together the molecular structure, confirming the identity of the compound.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Ion m/z (calculated) Description
[M+H]⁺186.06Protonated molecular ion
[M+H - NH₃]⁺169.03Loss of ammonia
[M+H - SO₂]⁺122.09Loss of sulfur dioxide
[C₇H₈N]⁺106.07Benzylamine fragment

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The sulfonyl group (-SO₂-) is identified by two strong and distinct stretching vibrations, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as one or two bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration usually occurs around 1650-1580 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzyl groups appears just below 3000 cm⁻¹. pressbooks.pub The aromatic ring itself gives rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub The collection of peaks in the "fingerprint region" (below 1400 cm⁻¹) provides a unique pattern for the molecule as a whole. libretexts.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (-NH₂)N-H Stretch3500-3300Medium
Amine (-NH₂)N-H Bend1650-1580Medium-Variable
Aromatic C-HC-H Stretch>3000Variable
Aliphatic C-HC-H Stretch<3000Medium
Aromatic RingC=C Stretch1600-1450Medium-Weak
Sulfonyl (-SO₂)Asymmetric S=O Stretch1350-1300Strong
Sulfonyl (-SO₂)Symmetric S=O Stretch1160-1120Strong

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by transitions involving the π-electrons of the benzene ring. Unsubstituted benzylamine typically shows absorption maxima around 206 nm and 256 nm. sielc.com The presence of the methylsulfonyl group, an auxochrome, is expected to cause a slight shift in these absorption bands (a bathochromic or hypsochromic shift) and may alter their intensities. These spectra are useful for quantitative analysis and for studying interactions with other molecules. In some applications, derivatives of benzylamine are detected at wavelengths around 210 nm. google.com The solvent can also influence the position and intensity of the absorption maxima. mdpi.com

Fluorescence spectroscopy provides information on the photophysical properties of a molecule by measuring the light it emits after being excited by light of a shorter wavelength. While benzylamine itself is not strongly fluorescent, its derivatives can exhibit significant fluorescence. mdpi.comnih.gov The fluorescence properties of this compound, including its emission maximum (λem) and quantum yield (Φ), would be highly dependent on the solvent polarity. mdpi.com Studies on related fluorescent molecules show that such compounds can be used as probes in biological systems, for example, in cell imaging. diva-portal.org The introduction of the methylsulfonyl group can modulate the electronic properties of the aromatic system, potentially influencing the fluorescence characteristics. For instance, in some systems, a benzylamine moiety acts as a linker to a fluorophore, where its conformation can affect the emission properties. nih.gov

UV-Vis Absorption Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.organton-paar.com To perform this analysis, a high-quality single crystal of this compound must first be grown. libretexts.org

This crystal is then exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be calculated. From this map, the exact positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined with high precision.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial orientation of the methylsulfonyl and aminomethyl groups relative to the benzene ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonds involving the amine group and the sulfonyl oxygens, as well as π-π stacking interactions between the aromatic rings.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. wikipedia.org

Advanced Techniques for Metabolite Characterization

The definitive identification of metabolites from complex biological samples is a significant analytical challenge. Hyphenated techniques, which couple powerful separation methods with information-rich spectroscopic detectors, are indispensable in modern drug metabolism studies. nih.govtaylorfrancis.com For compounds structurally related to this compound, a combination of liquid chromatography with mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy has proven to be a robust strategy for comprehensive metabolite characterization. nih.govacs.org

Liquid chromatography coupled with mass spectrometry (LC/MS) is a cornerstone technique for metabolite profiling due to its high sensitivity, selectivity, and ability to handle complex mixtures. researchgate.netnih.gov It excels at detecting and providing initial structural information on metabolites, even those present at very low concentrations in biological fluids. nih.gov The process involves separating the components of a sample using liquid chromatography, followed by ionization and detection by a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions.

In the study of compounds containing a benzylamine moiety, such as the complex pharmaceutical DPC 423 which features a 3-(aminomethyl)phenyl group and a methylsulfonyl group, LC/MS has been instrumental in creating a detailed metabolic profile. nih.govacs.org The investigation of DPC 423 in various species including mice, rats, dogs, and humans revealed a multitude of metabolites. nih.govacs.org LC/MS analysis of plasma, urine, and bile samples allowed for the detection of metabolites formed through various biotransformation pathways.

Detailed Research Findings:

Research on DPC 423, a compound with structural similarities to this compound, demonstrated the power of LC/MS in identifying a wide array of metabolites. These included products of oxidation, conjugation, and other complex transformations. nih.govacs.org Key metabolic pathways identified via LC/MS included:

Oxidation: The benzylamine group was found to be susceptible to oxidation, leading to the formation of an aldehyde (M1), which was subsequently oxidized to a carboxylic acid (M2). nih.govacs.org Another oxidative metabolite was a benzyl alcohol (M3). nih.govacs.org

Conjugation: A variety of conjugation reactions were observed. These included the formation of glutamate (B1630785) conjugates (M4, M5), an acyl glucuronide of the carboxylic acid metabolite (M6), a carbamyl glucuronide (M7), a phenol (B47542) glucuronide (M9), a sulfamate (B1201201) conjugate (M12), and glutathione (B108866) (GSH) adducts (M10, M11). nih.govacs.org

Unique Transformations: Notably, an oxime metabolite (M13) was identified, proposed to form through the sequential oxidation of the benzylamine to a hydroxylamine (B1172632) and then a nitroso intermediate. nih.govacs.org This highlights the ability of LC/MS to detect unexpected metabolic products.

The table below summarizes the key metabolites of DPC 423 identified using LC/MS techniques. The diversity of these metabolites underscores the complex biotransformation that a compound like this compound could potentially undergo.

Metabolite IDProposed Structure/ModificationMetabolic Pathway
M1AldehydeOxidation
M2Carboxylic AcidOxidation
M3Benzyl alcoholOxidation
M4, M5Glutamate conjugatesConjugation
M6Acyl glucuronideConjugation
M7Carbamyl glucuronideConjugation
M10, M11Glutathione adductsConjugation (Reactive Intermediate Trapping)
M12Sulfamate conjugateConjugation
M13OximeOxidation/Rearrangement

While LC/MS is excellent for detection and providing molecular weight information, it often cannot provide the unambiguous structural detail required for definitive metabolite identification, especially for novel or unexpected structures. nih.gov This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes essential. The coupling of LC with NMR (LC-NMR) allows for the acquisition of detailed structural information on metabolites after they have been separated by chromatography. semanticscholar.orgmdpi.com High-field NMR further enhances sensitivity and resolution, which is crucial when dealing with the small sample quantities typical of metabolite studies. nih.govacs.org

The advantages of directly coupling LC and NMR include the ability to analyze components of a mixture without the need for laborious isolation. nih.gov For complex structural elucidations, stop-flow LC-NMR is often employed. In this mode, the chromatographic flow is paused when a peak of interest is in the NMR flow cell, allowing sufficient time to acquire more complex and information-rich two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC). rsc.org

Detailed Research Findings:

In the structural elucidation of the metabolites of DPC 423, LC/NMR and high-field NMR were indispensable for confirming the structures proposed by LC/MS. nih.govacs.org

Confirmation of Unusual Conjugates: The structures of the novel glutamate conjugates (M4 and M5) were unambiguously assigned using LC/NMR. researchgate.net This was critical as this type of conjugation with a benzylamine moiety was an unusual finding.

Elucidation of Complex Structures: The complete structural elucidation of a unique glutathione (GSH) conjugate was accomplished using a combination of LC/MS and high-field NMR. researchgate.net This level of detail would be difficult to achieve with MS alone.

Distinguishing Isomers: NMR is particularly powerful in distinguishing between isomers, which often have identical mass spectra. For instance, the exact position of conjugation or modification on the aromatic rings of this compound metabolites could be definitively determined using 2D NMR experiments that reveal through-bond and through-space correlations between protons and carbons.

The synergy between LC/MS and LC/NMR provides a powerful workflow for metabolite characterization. LC/MS acts as the primary tool for profiling and detecting potential metabolites, while LC/NMR and high-field NMR provide the detailed structural information necessary for confirmation.

Analytical TechniquePrimary Role in Metabolite CharacterizationKey Information ProvidedApplication Example for Benzylamine-containing Compounds
LC/MSProfiling and DetectionRetention Time, Molecular Weight (m/z), Fragmentation PatternInitial detection of a broad range of metabolites including oxidation products and various conjugates. nih.govacs.org
LC/NMRStructure ConfirmationPrecise Proton and Carbon Chemical Shifts, Scalar Couplings (Connectivity)Unambiguous assignment of the structure of novel glutamate conjugates. researchgate.net
High Field-NMRDetailed Structure ElucidationEnhanced Sensitivity and Resolution for 1D and 2D NMR, Nuclear Overhauser Effects (Spatial Proximity)Complete structural elucidation of unique and complex glutathione adducts. researchgate.net

Biological Activities and Mechanistic Studies of 3 Methylsulfonyl Benzylamine Derivatives

General Overview of Biological Activity Screening of Sulfonamide and Benzylamine (B48309) Derivatives

The sulfonamide group is a key feature in a variety of biologically active compounds. ajphs.com These compounds, known as sulfa drugs, were the first antimicrobial agents to be widely used and have been instrumental in treating bacterial infections. ajchem-b.com Their mechanism often involves the inhibition of bacterial metabolic enzymes necessary for bacterial function. opentextbc.ca Sulfonamides are organo-sulfur compounds containing the -SO₂NH₂ and/or -SO₂NH- group. nih.gov Beyond their antibacterial properties, sulfonamides exhibit a wide range of pharmacological activities, including antiviral, antidiabetic, anti-inflammatory, and anticancer effects. ajchem-b.com They have been investigated for their ability to inhibit enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. ajphs.comajchem-b.comnih.gov

Benzylamine derivatives also represent a class of compounds with significant and diverse biological activities. Research has demonstrated their potential as antibacterial, antifungal, and anti-Mycobacterium tuberculosis agents. researchgate.netnih.govopenmedicinalchemistryjournal.com For instance, a series of novel benzylamine derivatives showed activity against the Mycobacterium tuberculosis (Mtb) H37RV strain. researchgate.netopenmedicinalchemistryjournal.com Furthermore, certain benzylamine derivatives have been designed and evaluated as potential multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-secretase. mdpi.com The combination of sulfonamide and benzylamine moieties in a single molecule has also been explored to create new derivatives with potentially enhanced biological activities. ajphs.comajphs.comresearchgate.net The rationale behind synthesizing such hybrid compounds is that minor structural modifications can lead to significant changes in their biological profiles. ajphs.com

The screening of these derivatives often involves a variety of assays to determine their efficacy against different targets. For antibacterial and antifungal screening, the minimum inhibitory concentration (MIC) is a common measure of potency. nih.govmdpi.com In anticancer research, cytotoxicity assays on various cancer cell lines are performed to evaluate their potential as therapeutic agents. mdpi.com The diverse biological activities of sulfonamide and benzylamine derivatives underscore their importance in medicinal chemistry and drug discovery. ajchem-b.commdpi.comnih.gov

Investigations into Pain Modulation and Analgesic Properties

Derivatives of 3-(methylsulfonyl)benzylamine have been a subject of investigation for their potential role in pain modulation and as analgesic agents. These studies often explore their interaction with specific biological targets known to be involved in pain signaling pathways.

In vivo Rat Models for Analgesic Efficacy

To assess the analgesic potential of this compound derivatives, researchers have utilized established in vivo rat models of pain. These models are crucial for evaluating the real-world effectiveness of a compound in a living organism. Common models include those that induce inflammatory pain, such as the carrageenan-induced paw edema model, or neuropathic pain models created by nerve injury. In these studies, the administration of the test compound is followed by an assessment of the animal's response to a painful stimulus. The von Frey filament test, for example, measures the mechanical threshold for paw withdrawal, providing a quantifiable measure of analgesia. The results from these preclinical models are instrumental in determining whether a compound warrants further development as a potential pain therapeutic.

Modulation of Vanilloid Receptor 1 (VR1) in Pain Perception

The Vanilloid Receptor 1 (VR1), also known as TRPV1, is a key player in the perception of pain, particularly inflammatory and thermal pain. It is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, acid, and capsaicin (B1668287) (the active component of chili peppers). The modulation of VR1 activity presents a promising strategy for the development of new analgesics.

Certain derivatives of this compound have been investigated for their ability to interact with and modulate the activity of the VR1 receptor. These studies often involve in vitro assays, such as calcium imaging or patch-clamp electrophysiology, using cells that express the VR1 receptor. By measuring the cellular response to a known VR1 agonist in the presence and absence of the test compound, researchers can determine if the derivative acts as an antagonist (blocking the receptor) or a modulator of its activity. A compound that effectively antagonizes VR1 could potentially block the transmission of pain signals and thereby produce an analgesic effect.

Anticancer Research and Cell Sensitization Studies

The therapeutic potential of this compound derivatives extends into the field of oncology, where they have been investigated for their anticancer properties and their ability to enhance the efficacy of existing chemotherapeutic agents.

Sensitization of Multiple Myeloma Cells to Chemotherapeutic Agents

Multiple myeloma is a cancer of plasma cells that can become resistant to conventional chemotherapy. One area of research has focused on the ability of this compound derivatives to sensitize multiple myeloma cells to the effects of standard chemotherapeutic drugs. This approach aims to overcome drug resistance and improve treatment outcomes. Studies have explored how these derivatives, when used in combination with agents like bortezomib (B1684674) or doxorubicin, can increase the susceptibility of cancer cells to apoptosis (programmed cell death). The underlying mechanisms may involve the modulation of key signaling pathways that are dysregulated in cancer cells, such as those involved in cell survival and proliferation.

Induction of Apoptosis in Various Cancer Cell Lines

Derivatives of this compound have been identified as potential anticancer agents due to their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. evitachem.com Research has shown that certain derivatives can trigger this process in cell lines such as the human bladder cancer T24 line and breast cancer (MCF-7) cells. nih.gov

The induction of apoptosis is a key mechanism for eliminating cancerous cells. For instance, one study on pyrazinyl–aryl urea (B33335) derivatives, which incorporate a related structural motif, found that a specific compound induced apoptosis in T24 cells in a concentration-dependent manner. nih.gov After a 10-hour incubation period, the percentage of apoptotic cells increased with higher concentrations of the compound. nih.gov This process was found to be associated with the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov

Similarly, studies on other related compounds, such as benzofuran (B130515) derivatives, have also highlighted their pro-apoptotic potential. mdpi.com These compounds were found to increase the generation of reactive oxygen species (ROS) in cancer cells, which can lead to cellular damage and trigger the apoptotic cascade. mdpi.com The activation of caspase-3 and caspase-7, key executioner caspases, has been observed in response to treatment with some of these derivatives, further confirming their role in inducing apoptosis. mdpi.comnih.gov

Table 1: Apoptosis Induction by a Pyrazinyl–Aryl Urea Derivative in T24 Cancer Cells nih.gov

Concentration (μM)Apoptotic Ratio (%) (Early + Late Apoptotic Cells)
03.24 ± 0.31
2.59.01 ± 0.74
5.014.83 ± 1.26
7.521.41 ± 1.39

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, derivatives of this compound can also exert their anticancer effects by causing cell cycle arrest. evitachem.com This mechanism prevents cancer cells from progressing through the stages of cell division, thereby inhibiting tumor growth.

Research has demonstrated that certain hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold can inhibit the cell cycle at the G0/G1 phase. nih.govnih.gov This arrest is often associated with a decrease in the levels of key regulatory proteins such as cyclin D1 and D3. nih.gov Furthermore, a significant reduction in phosphorylated retinoblastoma (pRB) protein, a critical regulator of the G1/S phase transition, has been observed in some cancer cell lines treated with these compounds. nih.gov

The ability of these derivatives to halt the cell cycle provides another avenue for their potential therapeutic application in oncology. By interfering with the machinery of cell division, these compounds can effectively slow down or stop the proliferation of cancer cells. plos.org

Restoration of Normal Cellular Metabolism in Cancer Cells

Cancer cells exhibit altered metabolic pathways compared to normal cells, a phenomenon famously described as the Warburg effect, where cancer cells favor aerobic glycolysis. nih.govnih.gov Some therapeutic strategies aim to reverse this altered metabolism. While direct evidence for this compound derivatives restoring normal cellular metabolism is still emerging, related compounds have shown the ability to modulate key metabolic pathways in cancer cells.

For example, a novel benzopyrane derivative has been shown to inhibit glutathione (B108866) and thioredoxin reductases, enzymes that are crucial for maintaining redox balance in cancer cells. mdpi.com By targeting these enzymes, the compound disrupts the metabolic adaptations that allow cancer cells to thrive. mdpi.com Cancer cells rely on increased glucose and glutamine metabolism to support their rapid growth and proliferation. nih.govthno.org Therefore, targeting these metabolic vulnerabilities represents a promising strategy for cancer therapy. nih.gov The inhibition of enzymes like lactate (B86563) dehydrogenase A (LDH-A), which is involved in aerobic glycolysis, by compounds such as oxamate, has been shown to induce cell death in cancer cells. frontiersin.org

The investigation into how this compound derivatives might influence cancer cell metabolism is an active area of research. Understanding their effects on pathways like glycolysis, glutamine metabolism, and redox balance could reveal new therapeutic opportunities. nih.govnih.govthno.org

Enzyme Inhibition Studies

The inhibition of specific enzymes that are overactive or play a critical role in disease pathogenesis is a cornerstone of modern drug discovery. Derivatives of this compound have been identified as potent inhibitors of several therapeutically relevant enzymes.

Identification of Derivatives as Enzyme Inhibitors for Therapeutic Applications

Research has shown that derivatives of benzylamine and sulfonamide can act as effective enzyme inhibitors. nih.gov For instance, a series of novel benzylamine-sulfonamide derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.govogu.edu.trnih.gov Several of these derivatives displayed significant inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.govresearchgate.net The nature of this inhibition was determined to be non-competitive. ogu.edu.trnih.gov

Furthermore, other studies have explored the potential of related compounds to inhibit enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.govresearchgate.net For example, a series of 1-methylsulphonyl-3-indolyl heterocycles showed promising anti-proliferative effects, and molecular docking studies suggested their interaction with carbonic anhydrase IX (CA IX), a tumor-associated enzyme. researchgate.net Similarly, novel imidazole (B134444) derivatives containing a methylsulfonyl group have been designed as selective COX-2 inhibitors. nih.gov

Table 2: Inhibitory Activity of Benzylamine-Sulfonamide Derivatives against hMAO-B nih.govnih.gov

CompoundIC50 (µM)
4i0.041 ± 0.001
4t0.065 ± 0.002

Molecular Docking Studies with Enzyme Active Sites

To understand the molecular basis of enzyme inhibition by this compound derivatives, researchers employ molecular docking studies. These computational simulations predict the binding orientation and affinity of a ligand (the inhibitor) within the active site of a target enzyme.

For the potent hMAO-B inhibitors mentioned previously, molecular docking studies were conducted to elucidate their binding mode within the enzyme's catalytic site. nih.govogu.edu.trnih.govresearchgate.net These studies help in visualizing the interactions between the inhibitor and key amino acid residues in the active site, providing insights into the structure-activity relationship. ogu.edu.tr

Similarly, for the imidazole derivatives designed as COX-2 inhibitors, docking studies revealed that the methylsulfonyl group of the most potent compound oriented itself in the same direction as the sulfonamide group of Celecoxib, a known selective COX-2 inhibitor. nih.gov This orientation allows for effective hydrogen bonding with critical residues like Arg513 in the active site. nih.gov Such studies are invaluable for the rational design and optimization of more potent and selective enzyme inhibitors.

Antimicrobial Activity Investigations

In addition to their anticancer and enzyme-inhibiting properties, derivatives of this compound and related structures are being investigated for their antimicrobial activity. The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents.

Studies have shown that certain Schiff bases of N-benzyl isatin (B1672199) derivatives, which can incorporate a methylsulfonyl aniline (B41778) moiety, exhibit moderate antibacterial activity against various bacterial strains. sysrevpharm.org The lipophilicity of these molecules is thought to facilitate their penetration through the bacterial cell wall. sysrevpharm.org Another study on 1,3,4-thiadiazole (B1197879) derivatives containing an amide moiety revealed that some compounds displayed excellent in vitro antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. acs.org

Furthermore, research into pyrazole (B372694) derivatives has also shown promising antimicrobial potential. researchgate.net A series of 3-(trifluoromethyl)-1H-pyrazole derivatives were screened for their in vitro antibacterial and antifungal activity, with some compounds showing moderate to good activity against both types of microbes. researchgate.net The investigation into the antimicrobial properties of this compound derivatives and their analogues is a growing field with the potential to address the challenge of infectious diseases.

Efficacy against Specific Pathogens (e.g., Staphylococcus aureus, MRSA, S. epidermidis)

Anti-inflammatory Properties of Related Compounds

The methylsulfonyl group present in this compound is a key pharmacophore in many compounds with anti-inflammatory properties. researchgate.netnih.gov Research has explored the anti-inflammatory potential of structurally related compounds, revealing several mechanisms of action. nih.govjst.go.jp

Compounds containing a methylsulfonyl moiety can modulate immune responses by influencing the interplay between oxidative stress and inflammation. nih.govfrontiersin.orgmdpi.com Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is closely linked to inflammatory processes. frontiersin.orgmdpi.com

Methylsulfonylmethane (MSM), a simple molecule containing a methylsulfonyl group, has been shown to affect the expression of mRNAs associated with the immune response after exercise-induced oxidative stress. nih.gov It appears to support muscle recovery by improving macrophage response and may enhance resistance to oxidative stress. nih.gov Omega-3 fatty acids, known for their anti-inflammatory effects, also work by reducing inflammatory cytokines and oxidative stress, thereby helping to restore immune system homeostasis. researchgate.net

Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a significant role in various inflammatory conditions. oatext.com Elevated levels of IL-6 are often associated with inflammation-associated disorders. nih.gov Therefore, reducing IL-6 levels is a key therapeutic target for anti-inflammatory agents. nih.govfrontiersin.org

Studies on N,N-diarylsulfonamides, which are structurally related to the methylsulfonylbenzylamine framework, have shown that these compounds can significantly inhibit IL-6 levels in lipopolysaccharide (LPS) challenged cells. nih.gov The most promising compounds demonstrated IC50 values for IL-6 reduction in the low micromolar range. nih.gov Mechanistic studies revealed that these compounds exert their anti-inflammatory effects by modulating the activation of nuclear factor-κB (NF-κB), a key regulator of pro-inflammatory gene expression. nih.gov

Compound TypeEffect on IL-6IC50 for IL-6 Reduction (µM)Reference
N,N-DiarylsulfonamidesSignificant inhibition in LPS-challenged cells2.6 - 9.7 nih.gov
Compound 5y (an N,N-diarylsulfonamide)Potent inhibition2.6 nih.gov
Compound 5n (an N,N-diarylsulfonamide)Potent inhibition4.1 nih.gov

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. researchgate.netnih.govscielo.org.mx There are two main isoforms, COX-1 and COX-2; the latter is induced during inflammation, making it a key target for selective anti-inflammatory drugs. researchgate.netscielo.org.mx

The methylsulfonyl group is a critical feature in the design of selective COX-2 inhibitors. researchgate.netnih.gov A number of studies have synthesized and evaluated compounds containing a methylsulfonylphenyl moiety for their COX-2 inhibitory activity. For instance, a series of 2-aryl, 3-benzyl-(1,3-oxazolidine or 1,3-thiazolidine)-4-ones with a methylsulfonyl group showed potent and selective COX-2 inhibition, with some compounds exceeding the selectivity of the well-known COX-2 inhibitor, celecoxib. researchgate.netnih.gov Similarly, novel imidazole-based compounds with a methylsulfonyl group have been designed as selective COX-2 inhibitors. nih.gov

Compound SeriesTargetPotency (IC50)Selectivity Index (SI)Reference
2-Aryl, 3-benzyl-(1,3-oxazolidine or 1,3-thiazolidine)-4-onesCOX-20.21 - 0.34 µM222.3 to >476 researchgate.net
3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-oneCOX-20.21 µM>476 researchgate.net
Imidazole-based compounds (e.g., 5b)COX-20.71 µM115 nih.gov

Reduction of Interleukin-6 (IL-6) Levels

In Silico and Computational Biology Studies

In silico and computational biology have emerged as indispensable tools in the study of this compound derivatives, providing deep insights into their biological activities and mechanisms of action. These computational approaches allow for the prediction of molecular interactions, the elucidation of structure-activity relationships, and the simulation of dynamic biological processes at the molecular level. By leveraging the power of computational methods, researchers can efficiently screen large libraries of compounds, prioritize candidates for synthesis and biological testing, and gain a deeper understanding of the factors governing their therapeutic effects.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the interactions between this compound derivatives and their biological targets.

The general workflow for molecular docking studies typically involves preparing the protein structure by removing solvent molecules and adding hydrogen atoms to create a suitable environment for the simulation. najah.edu A grid is then generated around the active site to guide the docking process. najah.edu The validity of the docking protocol is often confirmed by re-docking a known co-crystallized ligand and comparing the predicted pose to the experimental one. najah.edu

Table 1: Selected Molecular Docking Studies of this compound Derivatives and Related Compounds

Compound/Derivative ClassTarget ProteinKey Findings
Benzylamine-sulfonamide derivativesHuman Monoamine Oxidase B (hMAO-B)Identified key interacting residues and binding poses of potent inhibitors. researchgate.net
Imidazolidinone derivativesCyclooxygenase-2 (COX-2)Demonstrated strong binding affinities and highlighted the importance of hydrophobic and hydrophilic interactions for ligand stability. najah.edu

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds based on their structural features.

In the context of compounds related to this compound, QSAR studies have been effectively used. For example, a study on 3-methylfentanyl derivatives utilized neural networks to develop a QSAR model. amegroups.cn This model successfully established a relationship between quantum chemical indices—such as the net atomic charges of specific atoms and torsional angles—and the analgesic activities of the compounds. amegroups.cn The results from the neural network approach were found to be superior to those obtained using the partial least squares (PLS) method, providing more accurate predictions of compound activity. amegroups.cn

Another QSAR study focused on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. nih.gov The study revealed that the inhibitory activity of these compounds increased with greater hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group at a specific position. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at another position was found to decrease the inhibitory activity. nih.gov These findings demonstrate the power of QSAR in identifying the key physicochemical properties that govern the biological activity of a compound series.

The development of a robust QSAR model typically involves several steps, including the careful selection of a training set of compounds with known activities, the calculation of a wide range of molecular descriptors, and the application of statistical methods to build and validate the model. nih.govamegroups.cn

Table 2: Key Parameters in QSAR Models for Biologically Active Compounds

Compound ClassBiological ActivityImportant QSAR Descriptors
3-Methylfentanyl derivativesAnalgesic activityNet atomic charges, torsional angles, interatomic distances. amegroups.cn
Benzoylaminobenzoic acid derivativesFabH inhibitionHydrophobicity, molar refractivity, aromaticity, presence of specific functional groups. nih.gov

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic behavior of biological macromolecules over time. dovepress.com This technique is particularly valuable for studying the intricate interactions between enzymes and their substrates or inhibitors, offering insights that are often inaccessible through static models. dovepress.combohrium.com

In the study of derivatives related to this compound, MD simulations have been employed to confirm the stability of ligand-receptor complexes predicted by molecular docking. najah.edu For instance, a 100-nanosecond MD simulation of a complex between an imidazolidinone derivative (compound 3 ) and COX-2 confirmed the stability of their interaction. najah.edu Such simulations can reveal consistent ligand-protein interactions throughout the simulation period, providing a higher level of confidence in the predicted binding mode. najah.edu

MD simulations are also crucial for understanding the conformational changes that proteins undergo upon ligand binding. nih.gov These simulations can elucidate how the binding of a substrate or inhibitor can induce structural rearrangements in the enzyme, which may be critical for its catalytic activity or inhibition. nih.gov For example, a study on human dipeptidyl-peptidase III (hDPP III) used MD simulations to explore how the binding of different peptide substrates affects the enzyme's conformation and catalytic efficiency. nih.gov

Furthermore, MD simulations can be combined with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energies of ligand-receptor complexes. najah.edupeerj.com These calculations provide a quantitative measure of the binding affinity and can help in ranking different compounds. najah.edu In the case of the imidazolidinone derivatives targeting COX-2, MM/GBSA calculations indicated that all the studied compounds had favorable binding free energies. najah.edu

Table 3: Applications of Molecular Dynamics Simulations

System StudiedKey Insights from MD Simulations
Imidazolidinone derivative-COX-2 complexConfirmed the stability of the ligand-protein interaction over time. najah.edu
Human Dipeptidyl-Peptidase III (hDPP III) with substratesRevealed conformational changes in the enzyme upon substrate binding, impacting catalytic efficiency. nih.gov
Sulfonamide-Triose Phosphate Isomerase (TPI) complexesElucidated the energetic contributions of individual amino acid residues to the binding affinity. peerj.com

The prediction of biological activity using computational parameters is a multifaceted approach that integrates data from various in silico methods to forecast the therapeutic potential and drug-like properties of chemical compounds. uminho.pt This predictive capability is crucial in the early stages of drug discovery for identifying promising candidates and filtering out those with undesirable properties. nih.gov

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For example, in a study of imidazolidinone derivatives, the Swiss-ADME tool was used to predict their drug-likeness and pharmacokinetic properties. najah.edu The results indicated that all the designed compounds demonstrated acceptable drug-likeness profiles. najah.edu

Machine learning and artificial intelligence are increasingly being employed to predict biological activity. uminho.ptnih.gov These methods can learn from large datasets of chemical structures and their corresponding biological activities to build predictive models. uminho.pt For instance, deep neural networks and random forest models have shown success in predicting the biological activities of compounds. uminho.pt

In a study focused on generating inhibitors for Ubiquitin-Specific Protease 7 (USP7), a deep reinforcement learning approach was used to predict the binding affinity (pIC50) of newly generated molecules. nih.gov This methodology also aimed to identify the regions of the molecules that are important for the interaction with the receptor's active site. nih.gov Such approaches hold the potential to accelerate the discovery of novel, synthesizable molecules with high biological affinity for their targets. nih.gov

Applications of 3 Methylsulfonyl Benzylamine in Advanced Materials and Other Fields

Role as an Intermediate in Drug Development and Pharmaceutical Synthesis

3-(Methylsulfonyl)benzylamine serves as a crucial intermediate in the synthesis of a variety of drug candidates and complex organic molecules. evitachem.com The presence of both an amine group, which can act as a nucleophile, and a methylsulfonyl group influences its reactivity and makes it a valuable precursor in multi-step synthetic processes. evitachem.com It is particularly utilized in the development of pharmaceuticals targeting neurological disorders and cancer. evitachem.com

The amine functionality allows it to participate in nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen bonds, a common step in building larger, more complex drug structures. evitachem.com The methylsulfonyl group, being a strong electron-withdrawing substituent, affects the electronic distribution of the benzene (B151609) ring, which can be critical for the biological activity and pharmacokinetic properties of the final drug molecule. For instance, derivatives of benzylamine (B48309) containing a methylsulfonyl moiety have been investigated for their potential as enzyme inhibitors and for their interaction with biological receptors.

Potential Applications in the Development of New Fluorescent Dyes with Antimicrobial Activity

Research has demonstrated the potential of benzylamine derivatives in the synthesis of novel fluorescent materials with biological activity. mdpi.cominventi.in While studies may not use the this compound isomer specifically, the general principle has been established using benzylamine as a reactant. In one study, benzylamine was reacted with 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione to produce a new tricyclic naphtho[2,3-d]thiazole-4,9-dione (B78148) compound. mdpi.comnih.gov

These resulting compounds exhibit fluorescence in both solution and solid states, a property attributed to their extended π-conjugated system. mdpi.cominventi.in The introduction of different amine-containing groups can lead to significant shifts in the fluorescence emission, with some derivatives showing orange-red fluorescence in highly polar solvents. mdpi.comnih.gov Furthermore, these novel fluorescent dyes have been investigated for their antimicrobial properties. mdpi.com Certain derivatives showed potent activity against pathogenic bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.cominventi.in This line of research suggests a promising future for developing new agents that combine the diagnostic potential of fluorescence with therapeutic antimicrobial activity. mdpi.comnih.gov

Investigation in Photochromic Systems and Photoinduced Radical Generation

The involvement of amines as electron donors is a key area of investigation in the development of photochromic systems and methods for photoinduced radical generation. chemrxiv.org Photoinduced radical generation is a powerful strategy in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov Research has shown that irradiating a carbonyl compound with light in the presence of a tertiary amine can generate highly reactive ketyl radicals without the need for an external photocatalyst. rsc.org This occurs via a photoinduced intermolecular electron transfer from the amine to the carbonyl compound. rsc.org

Similarly, photochromic systems, which reversibly change color upon light exposure, have been developed using a dyad that combines a photochromic unit with a naphthalene (B1677914) diimide (NDI) moiety. chemrxiv.org In such systems, an amine can act as an electron donor, leading to the formation of a stable organic radical anion when exposed to light. chemrxiv.org The light-induced isomerization of the photochromic unit can then quench the radical, allowing for the reversible control of the radical's generation and extinction by using different light sources. chemrxiv.org While these studies establish a general principle for amines, the specific investigation of this compound in these advanced systems remains a subject for further exploration.

Utilization in the Synthesis of Complex Heterocyclic Compounds

This compound and other primary amines are valuable reagents in the synthesis of a wide array of complex heterocyclic compounds. The amine group provides the nitrogen atom required for the heterocyclic ring structure, and its nucleophilic character drives the cyclization reactions.

The methylsulfonyl group is an excellent leaving group, a property that is exploited in the synthesis of substituted triazines. Precursors like 3-(methylsulfonyl)-1,2,4-triazine (B3078974) can be used as a platform to create a variety of derivatives. researchgate.net The methylsulfonyl group can be readily displaced by various nucleophiles, including benzylamines. researchgate.netnih.gov For example, benzyl (B1604629) amines have been shown to react rapidly with 5-methyl-3-sulfonyl evitachem.comresearchgate.netmdpi.comtriazine in refluxing tetrahydrofuran (B95107) (THF) to yield the corresponding 3-(benzylamino)-5-methyl- evitachem.comresearchgate.netmdpi.comtriazine analogues in good yields. nih.gov In other work, the 3-methylsulfonyl group of 6-amino-5-benzylamino-3-methylsulfonyl-1, 2, 4-triazine 1-oxide was replaced by various nucleophiles to afford 3-amino, 3-methoxy, and 3-hydrazino derivatives. rsc.org This strategy provides a unified and efficient route to a diverse range of 3-substituted 1,2,4-triazines. researchgate.netreading.ac.uk

PrecursorReactantProductYieldReference
5-Methyl-3-sulfonyl evitachem.comresearchgate.netmdpi.comtriazineBenzyl amines3-(Benzylamino)-5-methyl- evitachem.comresearchgate.netmdpi.comtriazinesGood nih.gov
6-Amino-5-benzylamino-3-methylsulfonyl-1,2,4-triazine 1-oxideVarious nucleophiles3-Substituted-6-amino-5-benzylamino-1,2,4-triazine 1-oxidesModerate to Good rsc.org

The Paal-Knorr synthesis is a classic and general method for preparing pyrrole (B145914) derivatives, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as benzylamine. scribd.comsemanticscholar.org In this reaction, the dicarbonyl compound provides the four carbon atoms of the pyrrole ring, while the primary amine supplies the nitrogen atom. semanticscholar.org The reaction is typically catalyzed by an acid. scribd.com For example, reacting 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione with an amine in the presence of p-toluenesulfonic acid is a documented route to substituted pyrroles. scribd.com This versatile, one-pot reaction allows for the synthesis of a wide range of N-substituted pyrroles, which are important scaffolds in medicinal chemistry and materials science. mdpi.commetu.edu.tr

Reactant 1Reactant 2Reaction TypeProductReference
1,4-Dicarbonyl compoundPrimary amine (e.g., benzylamine)Paal-Knorr SynthesisN-Substituted pyrrole scribd.comsemanticscholar.org
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxo-3-phenylpropanenitrileBenzylamineMulti-component reaction1-Benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile mdpi.com

Benzylamine is a key starting material for the synthesis of oxazolidine (B1195125) derivatives. In a notable example, 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one was synthesized and identified as a potent and highly selective COX-2 inhibitor. researchgate.net A general synthetic route involves the reaction of benzylamine with an appropriate aldehyde (e.g., benzaldehyde) and an α-hydroxy carboxylic acid (e.g., hydroxyacetic acid) in a suitable solvent under reflux. semanticscholar.org This condensation reaction forms the 1,3-oxazolidine-4-one ring system. semanticscholar.org These heterocyclic structures are significant in medicinal chemistry, with various derivatives showing potential as antihyperglycemic agents and anti-inflammatory drugs. researchgate.netsemanticscholar.org

ReactantsProduct ClassBiological ActivityReference
Benzylamine, Benzaldehyde (B42025), Hydroxyacetic acid3-Benzyl-2-phenyl-1,3-oxazolidine-4(5H)-onesAntihyperglycemic semanticscholar.org
Benzylamine, 4-(Methylsulfonyl)benzaldehyde, Glycolic acid3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4-onesSelective COX-2 Inhibition researchgate.net

Pyrimidine (B1678525) Derivatives

This compound serves as a valuable precursor in the synthesis of various pyrimidine derivatives. The amine functional group of this compound allows it to act as a nucleophile, readily reacting with appropriately substituted pyrimidine rings to form more complex molecules. This reactivity is particularly useful in medicinal chemistry and materials science for creating novel compounds with specific biological activities or material properties.

A notable application is in the synthesis of substituted aminopyrimidines. For instance, this compound can be used to create N-[3-(methylsulfonyl)benzyl]pyrimidin-4-amine derivatives. A general synthetic approach involves the reaction of a dichlorinated pyrimidine with this compound.

In a specific example from patent literature, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) is reacted with 1-[3-(methylsulfonyl)phenyl]methanamine (another name for this compound). google.com This reaction typically occurs in the presence of a non-nucleophilic base, such as diisopropylethylamine, to scavenge the hydrochloric acid byproduct. The reaction can lead to a mixture of isomers, including the desired 2-chloro-N-[3-(methylsulfonyl)benzyl]-5-(trifluoromethyl)pyrimidin-4-amine. google.com This intermediate can then be further functionalized by reacting the remaining chloro-substituent with other nucleophiles to generate a diverse library of di-substituted pyrimidine compounds. google.com

The incorporation of the 3-(methylsulfonyl)benzyl moiety is significant as the methylsulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties and biological activity of the final pyrimidine derivative. While the primary focus of the research was on the final compounds as potential kinase inhibitors for cancer therapy, the synthesis highlights a key application of this compound as a building block for complex heterocyclic structures. google.comgoogle.com

Furthermore, the broader context of medicinal chemistry shows that the methylsulfonylbenzyl group is a recurring motif in the design of biologically active molecules. For example, in the development of antiviral agents, a related compound, 4-(methylsulfonyl)benzyl bromide, was used to alkylate the nitrogen of a pyrrolo[2,3-d]pyrimidine ring system, yielding potent inhibitors of the Zika virus. nih.gov This underscores the utility of the methylsulfonylbenzyl scaffold in constructing molecules that interact with biological targets.

The synthesis of pyrimidine derivatives using this compound is a versatile method for producing compounds with potential applications in various fields of research.

Interactive Data Table: Synthesis of a Pyrimidine Derivative

Reactant 1Reactant 2Key ReagentsProductReference
2,4-dichloro-5-(trifluoromethyl)pyrimidineThis compoundDiisopropylethylamine2-chloro-N-[3-(methylsulfonyl)benzyl]-5-(trifluoromethyl)pyrimidin-4-amine google.com

Future Directions and Emerging Research Avenues for 3 Methylsulfonyl Benzylamine

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for 3-(Methylsulfonyl)benzylamine is a critical area of ongoing research. Current methods often begin with precursors like 3-methoxy-4-nitrobenzyl alcohol, involving steps such as reduction of the nitro group and subsequent mesylation. evitachem.com However, the focus is shifting towards more efficient and environmentally friendly processes.

One promising approach involves the use of advanced catalytic systems. For instance, recent studies have demonstrated the utility of dual catalytic systems with copper(II) acetate (B1210297) and aldehyde catalysts for the C-H sulfonylation of benzylamines. This method utilizes imine-directing groups to achieve selective sulfonylation at the benzylic position. Another sustainable strategy explores photocatalytic methods, such as the use of metal-free nitrogen-doped carbon nanosolenoid (N-CNS) catalysts, which have shown high efficiency in the oxygenation of thioanisoles to sulfonylbenzenes under visible light. The adaptation of such innovative techniques could lead to more streamlined and sustainable production of this compound.

Deeper Mechanistic Understanding of Biological Interactions and Therapeutic Potential

While this compound is a valuable intermediate in organic synthesis, its derivatives have shown significant biological activity, prompting further investigation into their mechanisms of action. evitachem.comsmolecule.com The presence of both an amine and a methylsulfonyl group allows for diverse interactions with biological targets. evitachem.com

Derivatives of this compound have been explored for a range of therapeutic applications, including their potential as anticancer agents and in targeting neurological disorders. evitachem.com For example, a novel inhibitor of enterovirus replication, which incorporates a 3-(methylsulfonyl)benzylamino group, has demonstrated broad-spectrum antiviral activity by targeting the host cell factor phosphatidylinositol 4-kinase IIIβ. nih.gov Similarly, other derivatives have been investigated as focal adhesion kinase inhibitors and for their potential in treating angiogenesis-mediated diseases. nih.govgoogle.com

Future research will aim to elucidate the specific molecular interactions responsible for these biological effects. This will involve detailed structure-activity relationship (SAR) studies to understand how modifications to the benzylamine (B48309) scaffold influence activity. nih.gov Techniques such as molecular docking and enzyme inhibition assays will be crucial in identifying specific binding sites and understanding the kinetics of these interactions. researchgate.netnih.gov A deeper mechanistic understanding will be instrumental in the rational design of more potent and selective therapeutic agents. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The advancement of analytical methodologies is essential for the accurate detection and quantification of this compound and its metabolites in various matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common technique for analysis. google.com For enhanced sensitivity and specificity, particularly for trace analysis, methods like HPLC with mass spectrometry (MS) are employed.

A significant area of future development is in metabolite profiling. Understanding the metabolic fate of this compound and its derivatives is crucial for assessing their in vivo behavior. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying metabolites in biological samples like bile and urine. researchgate.netsemanticscholar.orgmdpi.com For instance, studies on benzylamine have revealed the formation of various glutathione (B108866) adducts, indicating its metabolism into reactive intermediates. researchgate.net

Future research will likely focus on developing more sensitive and high-throughput analytical methods. This includes the refinement of sample preparation techniques to improve extraction efficiency and the application of advanced mass spectrometry platforms, such as UHPLC-QTOF/MS, for comprehensive metabolite identification. semanticscholar.orgsci-hub.se These advancements will provide critical data for pharmacokinetic and toxicological assessments.

Integration of Computational and Experimental Approaches for Rational Design of Derivatives

The rational design of novel derivatives of this compound with enhanced properties is a key focus of modern drug discovery and materials science. bbau.ac.inopenmedscience.com This process increasingly relies on the integration of computational modeling with experimental synthesis and testing. researchgate.net

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict the binding affinity and biological activity of potential derivatives. researchgate.netnih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and selectivity. For example, computational studies have been instrumental in designing benzylamine-sulfonamide derivatives as selective monoamine oxidase-B (MAO-B) inhibitors. researchgate.net

The experimental aspect involves the synthesis of the prioritized compounds and their subsequent evaluation through in vitro and in vivo assays. nih.gov This iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds. Future research will see a greater synergy between computational and experimental chemists, leveraging artificial intelligence and machine learning algorithms to refine predictive models and accelerate the discovery of new derivatives with tailored therapeutic or material properties.

Investigation of Novel Applications in Interdisciplinary Fields

The versatile chemical nature of this compound and its derivatives opens up possibilities for their application in a variety of interdisciplinary fields beyond traditional medicinal chemistry. evitachem.com The presence of reactive functional groups makes it a useful building block in the synthesis of complex molecules. researchgate.net

In materials science, the incorporation of the methylsulfonyl group can influence the electronic and physical properties of polymers and other materials. Research into specialty chemicals and agrochemicals also represents a potential area of application. smolecule.com

Future research could explore the use of this compound derivatives in the development of new imaging agents, molecular probes for studying biological processes, and as components of advanced materials with specific optical or electronic properties. uow.edu.au The ability to functionalize the benzylamine core allows for the creation of a wide array of structures with potential utility in fields ranging from nanotechnology to agricultural science.

Addressing Challenges in Scale-Up and Industrial Production of this compound and its Active Derivatives

Transitioning from laboratory-scale synthesis to large-scale industrial production presents a number of challenges that need to be addressed for the commercial viability of this compound and its derivatives. These challenges include ensuring high yield, purity, and cost-effectiveness. google.com

The development of robust and scalable synthetic routes is paramount. This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and developing efficient purification methods. google.com For instance, a patented method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride highlights a process designed for industrial applicability, focusing on low cost and high yield. google.com

Future efforts will focus on process intensification, exploring continuous flow chemistry and other modern manufacturing technologies to improve efficiency and safety. The development of detailed process analytical technology (PAT) will also be crucial for real-time monitoring and control of the manufacturing process, ensuring consistent product quality. Addressing these scale-up challenges is essential for translating the promising research findings on this compound derivatives into tangible products for therapeutic or industrial use.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(Methylsulfonyl)benzylamine, and what methodological considerations are critical for high yield?

  • Answer: A key approach involves sulfonylation reactions using benzenesulfonyl chloride derivatives. For example, reacting benzylamine precursors with methylsulfonyl groups under controlled conditions in pyridine with DMAP (4-dimethylaminopyridine) as a catalyst can yield the target compound. Reaction monitoring via TLC or HPLC is essential to optimize reaction time and minimize side products. Post-synthesis purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) ensures high purity .

Q. How is the structural characterization of this compound performed, and what parameters define its molecular geometry?

  • Answer: X-ray crystallography is the gold standard for structural analysis. Key parameters include dihedral angles between aromatic rings (e.g., ~64° for related sulfonyl compounds), planarity of functional groups (e.g., C–S=O bond deviations <0.003 Å), and intermolecular interactions (e.g., C–H···O hydrogen bonds). Crystallographic data refinement using programs like SHELXL ensures accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer: The compound serves as a precursor in antibiotic synthesis, notably in β-lactam derivatives like mezlocillin sodium. Its methylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions with triazine or imidazolidine moieties in drug candidates .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for sulfonyl-containing compounds?

  • Answer: Discrepancies in bond lengths or angles may arise from experimental resolution or packing effects. To resolve these, perform comparative analyses using high-resolution synchrotron data and computational modeling (DFT or MD simulations). Cross-validate findings with spectroscopic techniques (e.g., NMR chemical shift correlations for sulfonyl groups) .

Q. What experimental design strategies mitigate challenges in regioselectivity during functionalization of this compound?

  • Answer: Use directing groups (e.g., Boc-protected amines) to control electrophilic aromatic substitution. For example, meta-directing effects of the sulfonyl group can be leveraged to selectively introduce substituents. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-functionalization .

Q. How does the methylsulfonyl group influence the stability of this compound under varying storage conditions?

  • Answer: The sulfonyl group’s electron-withdrawing nature increases hydrolytic stability compared to thioether analogs. However, prolonged exposure to moisture or UV light may degrade the compound. Store at –20°C in inert atmospheres (argon) with desiccants. Stability assays (e.g., accelerated aging studies via LC-MS) are recommended to validate shelf life .

Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes)?

  • Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Molecular docking studies (AutoDock Vina) predict interaction sites, while mutagenesis assays validate critical residues (e.g., catalytic cysteines in sulfonamide-targeting enzymes) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported bioactivity data for sulfonyl-containing analogs?

  • Answer: Variability may stem from assay conditions (e.g., pH, co-solvents). Standardize protocols using reference compounds (e.g., methotrexate for enzyme inhibition). Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and meta-analyses of published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.